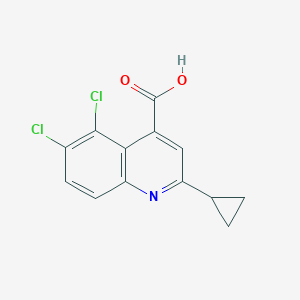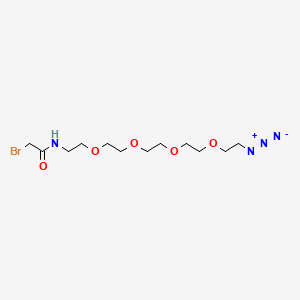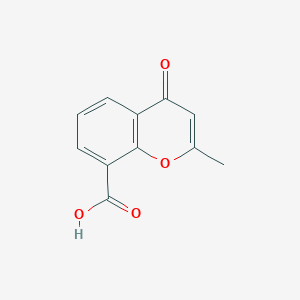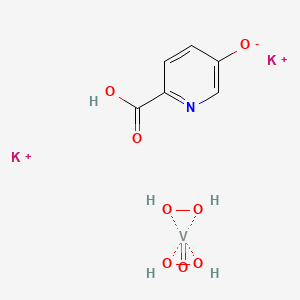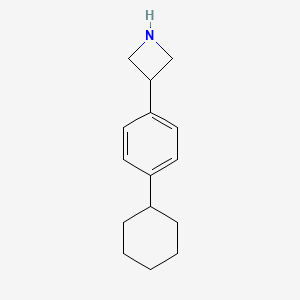
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate: is a halogenated aromatic compound with the molecular formula C8H2BrClF3NS and a molecular weight of 316.53 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2-Bromo-6-chloro-4-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines or alcohols, to form thiourea or thiocarbamate derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in an inert atmosphere.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution with amines.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Proteomics: Used as a reagent for labeling and identifying proteins.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.
Material Science: Utilized in the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows it to form covalent bonds with various biomolecules, leading to the formation of stable thiourea or thiocarbamate linkages . These interactions can modify the function of proteins and other biomolecules, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the isothiocyanate derivative.
4-Amino-3-bromo-5-chlorobenzotrifluoride: Another halogenated aromatic compound with similar reactivity.
2-Bromo-6-chloro-4-(trifluoromethyl)benzeneboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-Bromo-6-chloro-4-(trifluoromethyl)phenyl isothiocyanate is unique due to its combination of halogen atoms and the trifluoromethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C8H2BrClF3NS |
|---|---|
Peso molecular |
316.53 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrClF3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Clave InChI |
QELJPSVIUGXLOF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=C=S)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-hydroxy-4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]acetic acid](/img/structure/B13711329.png)


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-8-carboxylic acid](/img/structure/B13711338.png)
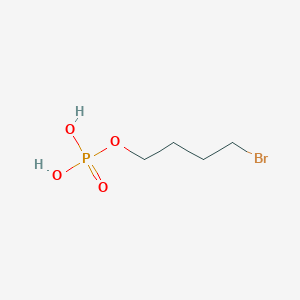

![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
